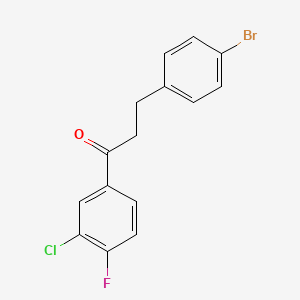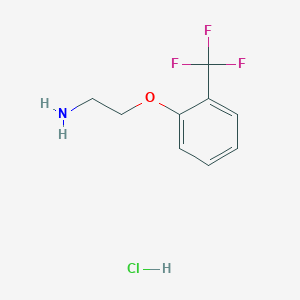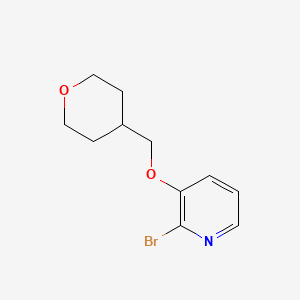
2-bromo-3-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine
Übersicht
Beschreibung
“2-bromo-3-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine” is a chemical compound with the molecular formula C11H14BrNO2 and a molecular weight of 272.14 . It is a bifunctional building block in organic synthesis .
Synthesis Analysis
The synthesis of such compounds often involves the use of aqueous acid to generate the latent alcohol functionality . Various synthetic methods have been reported in the literature, including the platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins , the reaction of tertiary 1,4- and 1,5-diols with cerium ammonium nitrate , and the intramolecular hydroalkoxylation of unactivated olefins using a Co (salen) complex .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C11H14BrNO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h1-15H2 .Physical and Chemical Properties Analysis
This compound has a boiling point of 64.5 °C at 0.8 mmHg and a density of 1.317 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
"2-bromo-3-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine" has been employed as a precursor in the synthesis of novel heterocyclic compounds due to its reactive bromo and methoxy groups. For instance, it has been used in the synthesis of pyran, pyridine, thiophene, thiazole, and pyrazole derivatives. These compounds were evaluated for their anticancer activity against several human cancer cell lines, indicating the potential for developing new therapeutic agents (Mohareb & MegallyAbdo, 2015).
Catalysis and Material Science
In the realm of catalysis and material science, derivatives of "this compound" have been utilized to synthesize nickel(II) complexes. These complexes have shown efficacy as catalysts in ethylene oligomerization reactions, producing mainly butenes. Such studies demonstrate the compound's role in facilitating industrially relevant chemical transformations and its potential in the development of new catalytic systems (Nyamato et al., 2016).
Antibacterial Activity
Another significant application of derivatives of "this compound" is in the development of antibacterial agents. For instance, the synthesis of novel 4-pyrrolidin-3-cyanopyridine derivatives from related compounds has been explored, with these derivatives exhibiting antimicrobial activity against a range of aerobic and anaerobic bacteria. This suggests a potential route for the discovery of new antibacterial drugs (Bogdanowicz et al., 2013).
Proton Transfer and Photoreactivity
The compound and its derivatives have been studied for their unique photophysical properties, such as proton transfer reactions and photoreactivity. These studies provide insights into the mechanisms of photoinduced tautomerization, which is significant for understanding chemical reactivity under light irradiation and for designing molecules with specific light-responsive properties (Vetokhina et al., 2012).
Safety and Hazards
Wirkmechanismus
Target of action
The compound contains a pyridine ring, which is a basic heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . This structure is often found in bioactive compounds and drugs, suggesting that this compound might interact with biological targets in a manner similar to other pyridine derivatives .
Mode of action
The exact mode of action would depend on the specific biological target of this compound. Pyridine derivatives are often involved in reactions with enzymes or receptors in the body, where they can act as inhibitors or activators .
Biochemical pathways
Without specific information, it’s hard to say exactly which biochemical pathways this compound might affect. Pyridine derivatives are often involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Pharmacokinetics
Result of action
The molecular and cellular effects of this compound would depend on its specific biological targets and mode of action. Given the wide range of activities associated with pyridine derivatives, the effects could potentially be quite diverse .
Action environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors, including pH, temperature, presence of other molecules, and specific conditions within the body. The bromine atom and the methoxy group in the compound might also play a role in its stability.
Biochemische Analyse
Biochemical Properties
2-Bromo-3-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, potentially acting as an inhibitor or modulator. For instance, it may bind to active sites of enzymes, altering their activity and affecting metabolic pathways. The compound’s bromine atom can form halogen bonds with amino acid residues, while the tetrahydropyran group may enhance its solubility and stability in biological systems .
Cellular Effects
The effects of this compound on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may inhibit specific kinases involved in signal transduction, leading to altered cellular responses. Additionally, the compound could modulate the expression of genes related to cell growth and apoptosis, thereby impacting cell proliferation and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It may bind to biomolecules such as proteins and nucleic acids, influencing their structure and function. The compound can act as an enzyme inhibitor by occupying the active site or allosteric sites, preventing substrate binding or altering enzyme conformation. Furthermore, it may affect gene expression by interacting with transcription factors or epigenetic regulators .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over extended periods, leading to reduced efficacy. Long-term exposure to the compound in vitro or in vivo can result in cumulative effects on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic benefits by modulating specific biochemical pathways. Higher doses could lead to toxic or adverse effects, such as oxidative stress or organ damage. Determining the optimal dosage is essential for maximizing its therapeutic potential while minimizing side effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it may inhibit enzymes in the cytochrome P450 family, affecting drug metabolism and detoxification processes. Additionally, the compound could alter the levels of key metabolites, impacting cellular energy production and biosynthesis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins, facilitating its uptake and localization. The compound’s distribution can affect its concentration in different cellular compartments, influencing its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, the compound could localize to the nucleus, where it interacts with DNA and transcription factors, or to the mitochondria, affecting cellular respiration and energy production .
Eigenschaften
IUPAC Name |
2-bromo-3-(oxan-4-ylmethoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2/c12-11-10(2-1-5-13-11)15-8-9-3-6-14-7-4-9/h1-2,5,9H,3-4,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLEOSMHMYCJYPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=C(N=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



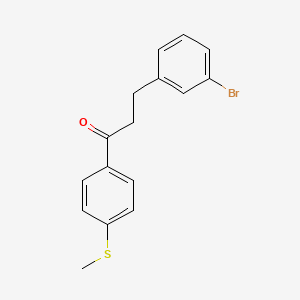
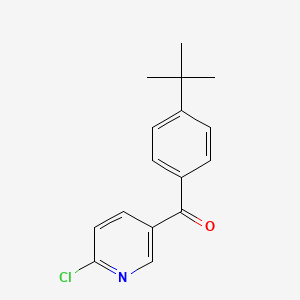
![1-[1-(2-Fluorophenyl)ethyl]piperazine dihydrochloride](/img/structure/B1531193.png)

![2-Methyl-1-(2-{[(methylamino)carbonyl]amino}ethyl)-1H-benzimidazole-5-carboxylic acid](/img/structure/B1531195.png)
![3-Bromo-6-chloroimidazo[1,2-a]pyrimidine](/img/structure/B1531196.png)
![[2-(3-Isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine](/img/structure/B1531197.png)
![(7S,8aS)-7-fluoro-octahydropyrrolo[1,2-a]piperazine dihydrochloride](/img/structure/B1531202.png)
![{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methanol](/img/structure/B1531204.png)
